Mechanism Differentiation: Non-Azole vs. Azole Inhibition of Lanosterol 14α-Demethylase
A-60586 inhibits lanosterol 14α-demethylase, the same target as clinical azole antifungals like fluconazole, but does so without the imidazole or triazole ring that coordinates the heme iron. This non-azole, non-coordinating mechanism is a critical differentiator [1]. In whole-cell assays, A-60586 exhibits an IC50 of 22 µM (10 mg/L) for ergosterol inhibition in C. albicans [1]. This is in stark contrast to the potent azole fluconazole, which demonstrates an IC50 of 0.05 µM (50 nM) against wild-type C. albicans lanosterol 14-demethylase in a reconstituted assay [2].
| Evidence Dimension | Mechanism of Action & Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Non-azole inhibition; Whole-cell IC50 = 22 µM (10 mg/L) [1] |
| Comparator Or Baseline | Fluconazole (azole); IC50 = 0.05 µM (50 nM) [2] |
| Quantified Difference | A-60586 is a non-azole inhibitor with approximately 440-fold lower potency than fluconazole in inhibiting the target enzyme. |
| Conditions | Candida albicans; Whole-cell [14C]acetate incorporation assay for A-60586 [1]; Reconstituted CYP51 enzyme assay for fluconazole [2] |
Why This Matters
This evidence confirms that A-60586 operates via a distinct non-azole binding mode, making it essential for research programs aiming to circumvent azole resistance or explore alternative chemical scaffolds for CYP51 inhibition.
- [1] Capobianco JO, Doran CC, Goldman RC, De B. A non-azole inhibitor of lanosterol 14 alpha-methyl demethylase in Candida albicans. J Antimicrob Chemother. 1992 Dec;30(6):781-90. PMID: 1289352. View Source
- [2] Lamb DC, Kelly DE, Schunck WH, Shyadehi AZ, Akhtar M, Lowe DJ, Baldwin BC, Kelly SL. The mutation T315A in Candida albicans sterol 14alpha-demethylase causes reduced enzyme activity and fluconazole resistance through reduced affinity. J Biol Chem. 1997 Mar 28;272(13):8689-96. (Data sourced from Table 2). View Source
